molecular formula C12H14N2OS B14402619 Butyl thieno[2,3-B]pyridine-6-carboximidate CAS No. 89723-17-1

Butyl thieno[2,3-B]pyridine-6-carboximidate

Cat. No.: B14402619
CAS No.: 89723-17-1
M. Wt: 234.32 g/mol
InChI Key: HTVVOONFAYIHJW-UHFFFAOYSA-N
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Description

Butyl thieno[2,3-B]pyridine-6-carboximidate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl thieno[2,3-B]pyridine-6-carboximidate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl thieno[2,3-B]pyridine-6-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl thieno[2,3-B]pyridine-6-carboximidate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl thieno[2,3-B]pyridine-6-carboximidate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Pim-1 kinase, which plays a role in cell proliferation and survival . The compound also interacts with other molecular targets, such as muscarinic acetylcholine receptors and luteinizing hormone receptors .

Comparison with Similar Compounds

Butyl thieno[2,3-B]pyridine-6-carboximidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

89723-17-1

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

butyl thieno[2,3-b]pyridine-6-carboximidate

InChI

InChI=1S/C12H14N2OS/c1-2-3-7-15-11(13)10-5-4-9-6-8-16-12(9)14-10/h4-6,8,13H,2-3,7H2,1H3

InChI Key

HTVVOONFAYIHJW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=N)C1=NC2=C(C=C1)C=CS2

Origin of Product

United States

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